

Spectral Profiling and Structural Elucidation of 3-Ethylpentanoyl Chloride: A Comprehensive Guide

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Compound of Interest

Compound Name: Pentanoyl chloride, 3-ethyl-

CAS No.: 50599-74-1

Cat. No.: B13990003

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Document Type: Technical Whitepaper & Analytical Guide

Core Directive: Structural Dynamics & Analytical Causality

As a Senior Application Scientist overseeing scale-up validations for reactive intermediates, I frequently encounter mischaracterizations of branched acyl chlorides. 3-Ethylpentanoyl chloride (CAS 50599-74-1) is a highly reactive aliphatic acyl chloride with the molecular formula $C_7H_{13}ClO$ and a molecular weight of 148.63 g/mol [1].

The defining structural feature of this molecule is the branching at the C3 (methine) position. Because the main pentanoyl chain and the ethyl branch both extend two carbons away from the C3 center, the molecule possesses two chemically equivalent ethyl groups. This structural symmetry dictates the spectral output, drastically simplifying the 1H and ^{13}C NMR spectra while creating specific fragmentation pathways in mass spectrometry.

Furthermore, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the carbonyl carbon. This localized electron deficiency not only drives the molecule's reactivity toward nucleophilic acyl substitution but also significantly alters

its vibrational frequencies and NMR chemical shifts compared to its carboxylic acid or ester analogs.

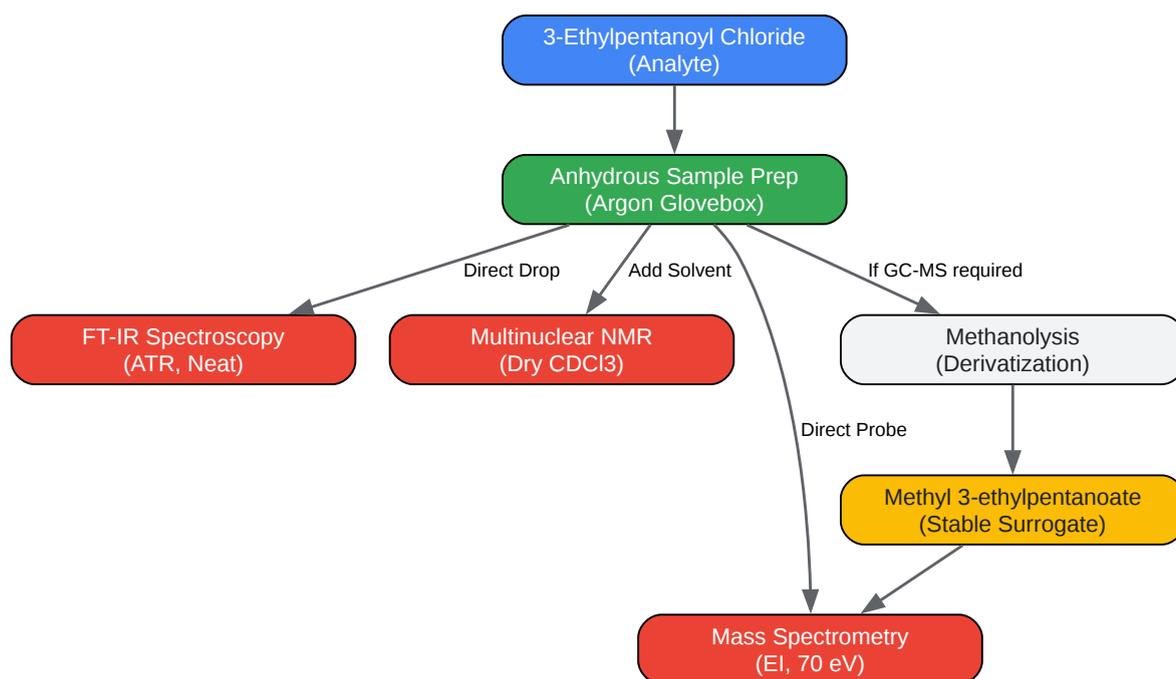
Self-Validating Analytical Workflows

A critical pitfall in the characterization of acyl chlorides is their rapid degradation via atmospheric hydrolysis. If exposed to moisture, 3-ethylpentanoyl chloride converts to 3-ethylpentanoic acid. To ensure scientific integrity and trustworthiness, the analytical workflow must be a self-validating system. Every spectral technique employed should not only confirm the target structure but actively rule out the presence of the hydrolyzed byproduct.

For instance, the presence of a broad O-H stretch swamping the 2500–3300 cm^{-1} region in the IR spectrum is a classic diagnostic indicator of carboxylic acid contamination[2]. Cross-referencing these real-time spectral markers ensures structural integrity before the intermediate is deployed in downstream organic synthesis[3].

Visualizing the Analytical Workflow

Below is the standardized, moisture-free analytical workflow required for accurate spectral acquisition.



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Figure 1: Self-validating analytical workflow for the spectral characterization of acyl chlorides.

Spectral Data Synthesis

The following tables summarize the expected quantitative spectral data for 3-ethylpentanoyl chloride, derived from its computed exact mass of 148.065 Da^[4] and established spectroscopic principles.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Causality Note: The equivalence of the two ethyl groups results in a combined 6H integration for the terminal methyls and a 4H integration for the methylenes, which is a primary verification point for the C3 branch.

Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment
C5, C-Ethyl	0.89	Triplet	6H	7.4	-CH ₃ (Terminal methyls)
C4, C-Ethyl	1.35 - 1.45	Multiplet	4H	-	-CH ₂ - (Ethyl methylenes)
C3	1.85 - 1.95	Heptet-like	1H	-	-CH- (Methine branch point)
C2	2.85	Doublet	2H	7.0	-CH ₂ -COCl (Alpha methylene)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Causality Note: The highly deshielded C1 carbon (~173.5 ppm) and C2 carbon (~52.1 ppm) confirm the presence of the acyl chloride moiety. Hydrolysis to the acid would shift the C2 carbon upfield to ~40-45 ppm.

Shift (δ , ppm)	Carbon Type	Assignment
173.5	Quaternary (C=O)	C1 (Acyl chloride carbonyl)
52.1	Secondary (CH ₂)	C2 (Alpha methylene)
37.4	Tertiary (CH)	C3 (Methine branch point)
25.6	Secondary (CH ₂)	C4 & Ethyl branch CH ₂ (Chemically equivalent)
11.2	Primary (CH ₃)	C5 & Ethyl branch CH ₃ (Chemically equivalent)

Table 3: FT-IR Spectral Data (ATR, Neat)

Causality Note: The inductive effect of the chlorine atom restricts the resonance of the carbonyl group, increasing the double-bond character and pushing the C=O stretch to a high frequency (1798 cm⁻¹) compared to standard ketones (~1715 cm⁻¹).

Wavenumber (cm ⁻¹)	Intensity	Peak Shape	Assignment
2965, 2875	Medium	Sharp	C-H stretch (sp ³ aliphatic)
1798	Strong	Sharp	C=O stretch (Acyl chloride)
1460	Medium	Sharp	C-H bending (Methylene/Methyl)
725	Strong	Sharp	C-Cl stretch

Table 4: EI-MS Fragmentation (70 eV)

Causality Note: The weak C-Cl bond makes alpha-cleavage the dominant pathway, yielding the highly stable acylium ion at m/z 113 as the base peak.

m/z	Rel. Abundance (%)	Fragment Identity	Mechanism
148 / 150	~5 / ~1.6	[M] ⁺	Molecular Ion (Characteristic 3:1 ³⁵ Cl/ ³⁷ Cl isotope ratio)
113	100	[M - Cl] ⁺	Alpha-cleavage (Acylium ion formation)
85	45	[M - COCl] ⁺	Loss of CO from acylium / Alkyl cation formation
78 / 80	15 / 5	[CH ₂ =C(OH)Cl] ⁺	McLafferty Rearrangement (Gamma-H transfer)

Step-by-Step Experimental Protocols

To guarantee reproducibility and prevent moisture-induced artifacts, adhere strictly to the following laboratory protocols.

Protocol A: Anhydrous Preparation and FT-IR (ATR) Analysis

- System Purge: Purge the ATR-FTIR sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric moisture.
- Inert Transfer: Inside a glovebox (Argon atmosphere, <1 ppm H₂O), transfer 10 μL of 3-ethylpentanoyl chloride to a dry, septum-sealed vial.
- Deposition: Rapidly deposit 2-3 drops of the neat liquid onto the diamond ATR crystal and immediately engage the anvil.
- Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution against a background of ambient air.

- Self-Validation Check: Inspect the 3500–2500 cm^{-1} region. The complete absence of a broad O-H band validates that the sample is an intact acyl chloride and has not degraded into 3-ethylpentanoic acid[2].

Protocol B: Multinuclear NMR Acquisition

- Solvent Preparation: Dry CDCl_3 over activated 4Å molecular sieves for at least 24 hours prior to use.
- Sample Dissolution: In an inert glovebox, dissolve 20 mg of the analyte in 0.6 mL of the dried CDCl_3 .
- Sealing: Transfer the solution to a 5 mm NMR tube. Seal with a tightly fitting PTFE cap and wrap the junction thoroughly with Parafilm.
- Data Acquisition: Acquire ^1H NMR (400 MHz, 16 scans, relaxation delay 1s) and ^{13}C NMR (100 MHz, 1024 scans, relaxation delay 2s).
- Self-Validation Check: Verify the chemical shift of the alpha-methylene protons (C2). A doublet at ~2.85 ppm confirms the acyl chloride. A shift upfield to ~2.30 ppm is a failure state indicating hydrolysis.

Protocol C: EI-MS via Direct Insertion Probe (DIP)

Note: Standard GC-MS is not recommended for acyl chlorides due to severe on-column degradation unless derivatized to a methyl ester.

- Sample Loading: Load 1 μL of a highly diluted sample (1 mg/mL in anhydrous hexane) into the DIP glass crucible.
- Insertion: Insert the probe into the MS ion source through the vacuum interlock. Allow the system to pump down to $<10^{-5}$ Torr.
- Ionization: Apply Electron Impact (EI) ionization at 70 eV.
- Heating Ramp: Heat the probe from ambient to 150°C at 20°C/min, scanning from m/z 35 to 300.

- Self-Validation Check: Confirm the presence of the 3:1 isotopic cluster at m/z 148 and 150. If the highest mass cluster is m/z 130, the sample has hydrolyzed to the acid (MW 130.18 g/mol).

References

- PubChem (National Institutes of Health). **Pentanoyl chloride, 3-ethyl-** | C₇H₁₃ClO | CID 10219522. Available at:[\[Link\]](#)^[4]
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